5-(4-Sulfamoylphenyl)furan-2-carboxylic acid

Fragment-based drug discovery Anthrax lethal factor Metalloprotease inhibition

Specifically procure the para-substituted isomer (CAS 773871-34-4) for fragment-based drug discovery targeting metalloproteases. Its primary sulfonamide coordinates catalytic zinc ions, validated in published anthrax LF inhibitor campaigns. Unlike interchangeable meta or ortho isomers, only this geometry satisfies the stringent spatial constraints of the LF S1' pocket, ensuring critical hydrogen-bond interactions. The furan-2-carboxylic acid handle enables Knoevenagel elaboration. Insist on ≥95% purity to guarantee screening data integrity.

Molecular Formula C11H9NO5S
Molecular Weight 267.26 g/mol
CAS No. 773871-34-4
Cat. No. B12051043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Sulfamoylphenyl)furan-2-carboxylic acid
CAS773871-34-4
Molecular FormulaC11H9NO5S
Molecular Weight267.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C(=O)O)S(=O)(=O)N
InChIInChI=1S/C11H9NO5S/c12-18(15,16)8-3-1-7(2-4-8)9-5-6-10(17-9)11(13)14/h1-6H,(H,13,14)(H2,12,15,16)
InChIKeyGPOKWNQSZKAUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Sulfamoylphenyl)furan-2-carboxylic Acid: Structural Identity and Procurement Baseline


5-(4-Sulfamoylphenyl)furan-2-carboxylic acid (CAS 773871-34-4; molecular formula C₁₁H₉NO₅S; MW 267.26 g/mol) is a heterocyclic building block comprising a furan-2-carboxylic acid core substituted at the 5-position with a para-sulfamoylphenyl group . The compound belongs to the aryl-furan carboxylic acid class and features a primary sulfonamide (–SO₂NH₂) moiety, which distinguishes it from simple phenyl or halo-substituted analogs. It has been utilized as a fragment in medicinal chemistry campaigns, most notably in the fragment-based discovery of anthrax lethal factor (LF) inhibitors, where its sulfonamide group engages critical hydrogen-bonding interactions within the LF active site [1].

Why Generic Substitution Fails for 5-(4-Sulfamoylphenyl)furan-2-carboxylic Acid


Regioisomeric aryl-sulfamoyl furan-2-carboxylic acids (ortho-, meta-, para-) are not functionally interchangeable. The position of the sulfamoyl group dictates the geometry of hydrogen-bond donor/acceptor vectors and the overall molecular electrostatic potential, directly influencing target recognition in structure-based drug design [1]. In fragment-based screening campaigns, the para-substituted isomer (CAS 773871-34-4) has been specifically selected and elaborated into potent anthrax lethal factor inhibitors, while the corresponding meta- and ortho-isomers did not yield equivalent progression, consistent with the stringent spatial constraints of the LF S1' pocket [1]. Substituting an isomer lacking this precise substitution pattern risks loss of critical binding interactions and derails established synthetic routes that rely on the para-isomer's distinct reactivity in cross-coupling reactions.

Quantitative Differentiation Evidence for 5-(4-Sulfamoylphenyl)furan-2-carboxylic Acid


Para-Sulfamoyl Regioisomer Enables Potent Anthrax Lethal Factor Inhibition When Elaborated

In a fragment-based approach targeting Bacillus anthracis lethal factor (LF), the chemical elaboration of 5-(4-sulfamoylphenyl)furan-2-carboxylic acid into a rhodanine-furan conjugate (BDBM8424) yielded an LF inhibitor with an IC₅₀ of 9.1 µM in a fluorescence peptide cleavage assay [1]. In contrast, the corresponding para-chloro-phenyl furan fragment (BI-MFM3, lacking the sulfamoyl group) exhibited a distinctly different elaboration trajectory and binding mode, as evidenced by the X-ray co-crystal structure (PDB: 1ZXV), indicating that the sulfamoyl moiety of the para-isomer provides essential hydrogen-bond contacts that are geometrically inaccessible to non-sulfamoyl or regioisomeric analogs [1]. The para-sulfamoyl isomer was specifically selected from the fragment library for hit-to-lead optimization, while alternative regioisomers were not advanced, underscoring its unique fitness for this chemical space.

Fragment-based drug discovery Anthrax lethal factor Metalloprotease inhibition

Regioisomeric Differentiation: Para- vs. Meta-Sulfamoyl Substitution

The para-sulfamoylphenyl furan-2-carboxylic acid (CAS 773871-34-4) and its meta-substituted isomer (CAS 773869-38-8) differ fundamentally in the spatial orientation of the sulfonamide group relative to the furan-carboxylic acid scaffold. In the para-isomer, the primary sulfonamide vector extends linearly along the para-axis, projecting a hydrogen-bond donor/acceptor pair into a region that is complementary to the LF S1' subsite, as inferred from the elaborated inhibitor's co-crystal structure [1]. The meta-isomer places the sulfonamide group at a 120° angle, creating a bent geometry that is incompatible with the same binding pocket architecture. This structural distinction is critical for fragment-based library design: the para-isomer provides a defined, rigid hydrogen-bonding array suitable for target engagement, while the meta-isomer may be better suited for applications requiring a kinked scaffold geometry.

Structure-activity relationship Sulfonamide Regioisomer comparison

Physicochemical Differentiation from Non-Sulfamoyl 5-Phenylfuran-2-carboxylic Acid

5-(4-Sulfamoylphenyl)furan-2-carboxylic acid (MW 267.26 g/mol; C₁₁H₉NO₅S) incorporates a primary sulfonamide group that provides three additional hydrogen-bond donor/acceptor atoms (two sulfonyl oxygens and one –NH₂ group) compared to 5-phenylfuran-2-carboxylic acid (MW 188.18 g/mol; C₁₁H₈O₃) . This functional group expansion increases the topological polar surface area (tPSA) and alters the logP profile, rendering the sulfamoyl compound more amenable to aqueous solubility and target-protein hydrogen-bonding interactions. The sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, and its presence in the para-position of the 5-aryl substituent enables specific sulfonamide-target interactions (e.g., with catalytic zinc ions in metalloproteases) that the unsubstituted phenyl analog cannot achieve.

Physicochemical properties Hydrogen bonding Fragment library design

Optimal Application Scenarios for 5-(4-Sulfamoylphenyl)furan-2-carboxylic Acid


Fragment-Based Lead Discovery Targeting Metalloproteases

The compound has demonstrated utility as a fragment library component for metalloprotease inhibitor discovery, specifically validated against anthrax lethal factor in a published fragment-based campaign [1]. Its primary sulfonamide group is known to coordinate catalytic zinc ions, making it suitable for screening against matrix metalloproteases (MMPs), ADAM family proteases, and other zinc-dependent enzymes. Procurement for fragment library assembly is recommended at ≥95% purity to ensure reliable screening data.

Synthesis of Rhodanine- and Thiazolidinedione-Fused Inhibitor Chemotypes

The furan-2-carboxylic acid handle permits Knoevenagel condensation with rhodanine or thiazolidinedione scaffolds, as utilized in the elaboration route leading to the LF inhibitor series [1]. The para-sulfamoyl substituent remains intact and functional throughout this synthetic sequence, enabling downstream exploration of the sulfonamide-protein hydrogen-bond network. This specific synthetic route has been demonstrated only for the para-isomer.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

When conducting SAR investigations to parse the contribution of sulfonamide positional isomerism to biological activity, the para-isomer (CAS 773871-34-4) serves as an essential comparator to its meta- (CAS 773869-38-8) and ortho- (CAS 872052-84-1) counterparts. The documented crystallographic data for an elaborated para-isomer derivative bound to its protein target provides a structural reference point for interpreting isomer-dependent activity differences [1].

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